molecular formula C20H18ClN3O4 B277405 Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate

Cat. No. B277405
M. Wt: 399.8 g/mol
InChI Key: CZNKAFYJUHDYRG-UHFFFAOYSA-N
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Description

Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate, also known as MCOB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate acts as an inhibitor of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2. It binds to the active site of these enzymes and prevents their activity, leading to the inhibition of various biochemical pathways. Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has also been shown to modulate the expression of various genes, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease. Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has been shown to modulate the expression of various genes involved in inflammation and cancer, leading to its therapeutic effects.

Advantages and Limitations for Lab Experiments

Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it an attractive compound for researchers. However, Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has some limitations, including its low solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for the study of Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate, including its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Further studies are needed to elucidate the mechanism of action of Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate and to identify its molecular targets. The development of more efficient synthesis methods and the optimization of its pharmacokinetic properties are also areas for future research.
Conclusion:
Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate is a promising chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate as a therapeutic agent.

Synthesis Methods

The synthesis of Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate involves the reaction of 4-(4-chlorophenyl)-1,2,4-oxadiazol-5-amine with 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoic acid in the presence of thionyl chloride and methanol. The reaction yields Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate as a white crystalline solid with a purity of 98%.

Scientific Research Applications

Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, Alzheimer's disease, and inflammation. Methyl 4-({4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate has also been used as a tool for studying the mechanism of action of various enzymes and proteins.

properties

Molecular Formula

C20H18ClN3O4

Molecular Weight

399.8 g/mol

IUPAC Name

methyl 4-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoylamino]benzoate

InChI

InChI=1S/C20H18ClN3O4/c1-27-20(26)14-7-11-16(12-8-14)22-17(25)3-2-4-18-23-19(24-28-18)13-5-9-15(21)10-6-13/h5-12H,2-4H2,1H3,(H,22,25)

InChI Key

CZNKAFYJUHDYRG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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